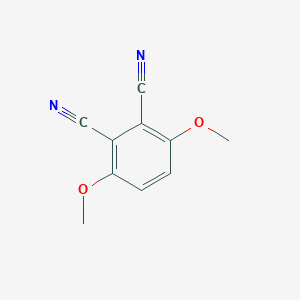

3,6-Dimethoxyphthalonitrile

Description

Significance of Phthalonitrile (B49051) Derivatives in Materials Science

Phthalonitrile derivatives are a class of organic compounds recognized for their exceptional utility as precursors to high-performance materials. Their molecular structure, a benzene (B151609) ring with two adjacent cyano (-C≡N) groups, is the foundation for creating robust polymeric networks and macrocyclic compounds. A primary application of these derivatives is in the synthesis of phthalonitrile resins, which are renowned for their high thermal stability, mechanical strength, and resistance to chemical degradation. These properties make them highly suitable for demanding applications in the aerospace, electronics, and automotive industries. ekb.eg

The polymerization of phthalonitrile monomers results in a densely cross-linked, void-free network, which is responsible for the outstanding thermal and mechanical characteristics of the final material. The glass transition temperatures (Tg) of these polymers can exceed 500 °C, with decomposition temperatures (Td) reaching as high as 575 °C, indicating excellent thermal resistance. researchgate.net

Furthermore, phthalonitrile derivatives are fundamental precursors for the synthesis of phthalocyanines. thieme-connect.de Phthalocyanines are large, aromatic macrocyclic compounds that are structurally similar to porphyrins and exhibit unique electronic and optical properties. thieme-connect.de This makes them valuable as dyes and pigments in textiles and coatings. aphrc.org The ability to modify the peripheral positions of the phthalonitrile precursor allows for the fine-tuning of the resulting phthalocyanine's properties, such as solubility, aggregation behavior, and absorption spectra, expanding their use into advanced applications like photodynamic therapy, chemical sensors, and optoelectronic devices. nih.govvulcanchem.com

Distinctive Role of 3,6-Dimethoxyphthalonitrile as a Synthetic Precursor

This compound (C₁₀H₈N₂O₂) is a specific substituted phthalonitrile that serves as a valuable and versatile intermediate in organic synthesis. Its primary and most well-documented role is as a monomer for the creation of phthalonitrile resins and as a precursor for substituted phthalocyanines. researchgate.net The presence of methoxy (B1213986) (-OCH₃) groups at the 3- and 6-positions on the aromatic ring significantly influences the compound's reactivity and the properties of the resulting materials.

In polymerization reactions, this compound undergoes cyclotetramerization to form a cross-linked polymer network, which contributes to the high thermal and mechanical stability of the final resin. These resins are explored for use in advanced composites and functional materials where durability is critical. researchgate.net

As a precursor to phthalocyanines, this compound allows for the synthesis of octasubstituted phthalocyanine (B1677752) derivatives. The methoxy groups enhance the electron-donating character of the benzene ring, which can modulate the electronic and optical properties of the resulting macrocycle. researchgate.net These tailored phthalocyanines are investigated for applications ranging from coordination chemistry, where they can chelate with transition metals like copper and zinc, to materials science for use in optoelectronic devices. ekb.egresearchgate.net The specific substitution pattern of this compound distinguishes it from its isomers, offering different reactivity and leading to materials with distinct properties.

Table 1: Comparative Analysis of Dimethoxyphthalonitrile Isomers

| Compound Name | Substituent Positions | Key Properties/Applications |

|---|---|---|

| This compound | 3,6- | Precursor for high-performance resins and phthalocyanines; methoxy groups enhance reactivity. |

| 3,4-Dimethoxyphthalonitrile | 3,4- | Similar thermal properties but different reactivity patterns in polymerization. |

| 4,5-Dimethoxyphthalonitrile (B1589226) | 4,5- | Used as a precursor for symmetrically substituted phthalocyanines and hybrid macrocycles; allows for fine-tuning of solubility and electronic properties. vulcanchem.comworldscientific.com |

Historical Context and Evolution of Research on Substituted Phthalonitriles

The study of phthalonitriles is intrinsically linked to the discovery and development of phthalocyanines in the early 20th century. Initial research focused on the synthesis of the parent, unsubstituted phthalocyanine from simple phthalic acid derivatives or phthalonitrile itself. thieme-connect.de These early methods often required harsh reaction conditions, including high temperatures. thieme-connect.de

The evolution of research on substituted phthalonitriles has been driven by the desire to create phthalocyanines and polymers with tailored properties for specific applications. researchgate.net In the mid-to-late 20th century, chemists began to systematically explore the synthesis of phthalonitriles with various substituents on the benzene ring. Early work typically involved synthesizing symmetrically substituted phthalonitriles, where a single precursor would lead to a symmetrical phthalocyanine. worldscientific.com This allowed for the introduction of groups that could, for example, improve the solubility of the notoriously insoluble phthalocyanine macrocycle.

More recent research has advanced to the synthesis of more complex, multi-substituted, and unsymmetrical phthalonitriles. nih.govworldscientific.com This allows for a much finer degree of control over the final material's properties. Key synthetic strategies that have enabled this evolution include:

Nucleophilic Aromatic Substitution (SNA_r_): A common method where a nucleophile displaces a leaving group (often a nitro or halogen group) on the phthalonitrile ring. This has been widely used to introduce alkoxy, aryloxy, and other functional groups. ekb.egworldscientific.com For example, reacting 4-nitrophthalonitrile (B195368) with various nucleophiles is a standard route to 4-substituted phthalonitriles. ekb.egaphrc.orgresearchgate.net

Electrophilic Aromatic Substitution: This strategy is used to add substituents to an already-formed phthalonitrile ring. For instance, the bromination of 4,5-dimethoxyphthalonitrile using dibromoisocyanuric acid yields its 3,6-dibromo derivative, creating a multi-substituted precursor. worldscientific.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like Suzuki and Sonogashira couplings have been employed to attach a wide variety of groups, including alkynyl and vinyl substituents, to brominated phthalonitrile precursors. worldscientific.com More recently, palladium-catalyzed aminocarbonylation has been developed as a direct method to prepare carboxamide-substituted phthalonitriles. mdpi.com

This progression from simple to complex substituted phthalonitriles has significantly broadened the scope of phthalocyanine and phthalonitrile-based materials, enabling their application in advanced technologies. ekb.egnih.gov

Table 2: Evolution of Synthetic Methods for Substituted Phthalonitriles

| Synthetic Method | Description | Typical Precursors | Resulting Products |

|---|---|---|---|

| Rosenmund-von Braun Reaction | Conversion of an aryl halide to a nitrile using copper cyanide. | Substituted o-dihalobenzenes | Symmetrically substituted phthalonitriles. researchgate.net |

| Nucleophilic Aromatic Substitution (SNA_r_) | Displacement of a nitro or halo group by a nucleophile. | Nitro- or halo-substituted phthalonitriles (e.g., 4-nitrophthalonitrile). ekb.egworldscientific.com | Alkoxy-, aryloxy-, or amino-substituted phthalonitriles. researchgate.net |

| Electrophilic Bromination | Addition of bromine to the aromatic ring of a phthalonitrile. | Electron-rich phthalonitriles (e.g., 4,5-dimethoxyphthalonitrile). worldscientific.comresearchgate.net | Bromo-substituted phthalonitriles. worldscientific.comresearchgate.net |

| Palladium-Catalyzed Coupling | Cross-coupling reactions (e.g., Sonogashira, Suzuki) to form new C-C bonds. | Halogenated phthalonitriles. worldscientific.com | Alkynyl-, vinyl-, or aryl-substituted phthalonitriles. worldscientific.com |

| Palladium-Catalyzed Aminocarbonylation | Direct introduction of an amide group using carbon monoxide and an amine. | Iodo-substituted phthalonitriles. mdpi.com | Carboxamide-substituted phthalonitriles. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBECBXIJJTWGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326846 | |

| Record name | 3,6-dimethoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40904-87-8 | |

| Record name | 3,6-dimethoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Dimethoxyphthalonitrile

Alkylation Reactions from Dicyanohydroquinone Precursors

The most established and direct route to 3,6-dimethoxyphthalonitrile involves the O-alkylation of 3,6-dihydroxyphthalonitrile, also known as 2,3-dicyanohydroquinone (B1218488). worldscientific.com This precursor serves as a versatile starting material for a variety of 3,6-disubstituted phthalonitriles. worldscientific.com The conversion to the dimethoxy derivative is typically achieved through a nucleophilic substitution reaction, such as the Williamson ether synthesis. gordon.eduwikipedia.orgmasterorganicchemistry.com

In this method, the hydroxyl groups of 2,3-dicyanohydroquinone are deprotonated by a suitable base to form a more nucleophilic phenoxide intermediate. This intermediate then reacts with a methylating agent, such as a methyl halide (e.g., methyl iodide) or dimethyl sulfate, to yield the target ether. Common conditions involve the use of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netresearchgate.net For instance, the analogous synthesis of 3,6-diisobutoxyphthalonitrile is successfully carried out by reacting 3,6-dihydroxyphthalonitrile with isobutyl bromide in the presence of K₂CO₃ in DMF at 80 °C. researchgate.netresearchgate.net The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org

Another prominent alkylation technique is the Mitsunobu reaction. wikipedia.orgmissouri.edu This reaction allows for the conversion of an alcohol to an ether under mild conditions using a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org While more complex in terms of reagents, the Mitsunobu reaction is a powerful tool for achieving O-alkylation, particularly when mild conditions are paramount. missouri.edu

Comparative Analysis of Synthetic Routes for Yield and Purity

Two primary synthetic strategies for producing substituted phthalonitriles can be comparatively analyzed for their effectiveness in generating this compound: direct alkylation of a dihydroxy precursor and nucleophilic aromatic substitution (SNAr) on a dinitro- or halogen-substituted precursor.

Route A: Alkylation of 2,3-Dicyanohydroquinone This is the most direct pathway, as discussed in the previous section. Its main advantage is the straightforward transformation of a commercially available precursor. The purity of the final product is largely dependent on the completion of the dialkylation and the ease of separation from any mono-alkylated byproduct and excess reagents. Yields for Williamson ether syntheses can be high but are sensitive to reaction conditions. numberanalytics.com

Route B: Nucleophilic Aromatic Substitution (SNAr) An alternative approach involves starting with a phthalonitrile (B49051) ring that has leaving groups, such as nitro or halogen groups, at the 3- and 6-positions. Reacting a precursor like 3,6-dinitrophthalonitrile with a strong nucleophile like sodium methoxide (B1231860) (NaOMe) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can displace the nitro groups to form the desired dimethoxy product. This SNAr method is a common strategy for synthesizing various alkoxy-substituted phthalonitriles. researchgate.net For example, syntheses involving the displacement of a nitro group on a phthalonitrile ring with an alcohol in the presence of a base have been reported with yields ranging from 58% to 85%. researchgate.net

| Feature | Route A: Alkylation | Route B: Nucleophilic Aromatic Substitution (SNAr) |

| Starting Material | 2,3-Dicyanohydroquinone (3,6-Dihydroxyphthalonitrile) | 3,6-Dinitrophthalonitrile or 3,6-Dihalophthalonitrile |

| Key Reagents | Methylating agent (e.g., CH₃I), Base (e.g., K₂CO₃) | Methoxide source (e.g., NaOMe) |

| Reaction Type | Williamson Ether Synthesis or Mitsunobu Reaction | Nucleophilic Aromatic Substitution |

| Primary Advantage | Direct conversion from a readily accessible dihydroxy precursor. worldscientific.com | High potential yields for analogous reactions (up to 85%). |

| Potential Challenge | Potential for incomplete reaction, yielding mono-alkylated byproducts. | Availability and synthesis of the dinitro- or dihalo- precursor. |

Advanced Synthetic Strategies and Methodological Refinements

Continued research into the synthesis of substituted phthalonitriles has led to more advanced and refined methodologies aimed at improving yield, purity, and reaction conditions.

The Mitsunobu reaction represents a significant refinement over traditional Williamson ether synthesis for O-alkylation. It proceeds under neutral and mild conditions, avoiding the need for strong bases, which can be advantageous for sensitive substrates. researchgate.net The reaction mechanism involves the in-situ activation of the alcohol by the phosphine-azodicarboxylate system, facilitating nucleophilic attack. missouri.edu Modifications to the classic Mitsunobu reagents, such as using polymer-supported triphenylphosphine or alternative azodicarboxylates, have been developed to simplify the purification process by allowing for easier removal of byproducts. missouri.edu

Another area of refinement involves the strategic modification of the 2,3-dicyanohydroquinone precursor to enhance its reactivity for subsequent coupling reactions. One such strategy is the conversion of the hydroxyl groups into trifluoromethanesulfonate (B1224126) (triflate) groups. worldscientific.com The resulting 2,3-dicyanohydroquinone bis-triflate is highly susceptible to SNAr reactions and can also participate in various palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings. worldscientific.com While these coupling reactions are typically used to form C-C bonds (e.g., to produce 3,6-dialkyl- or 3,6-diarylphthalonitriles), the enhanced reactivity of the triflate intermediate showcases an advanced strategy for functionalizing the 3,6-positions. worldscientific.com

Finally, the use of modern techniques such as microwave-assisted synthesis has been shown to produce satisfactory yields for related phthalocyanine (B1677752) syntheses, suggesting its potential applicability for accelerating the synthesis of the phthalonitrile precursors themselves. rsc.orgresearchgate.net

Chemical Transformations of 3,6 Dimethoxyphthalonitrile

Macrocyclization Reactions: Synthesis of Phthalocyanines

3,6-Dimethoxyphthalonitrile serves as a key precursor in the synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds with a wide range of applications, including as dyes, pigments, and materials for optical data storage and photodynamic therapy. thieme-connect.de These syntheses are typically achieved through macrocyclization reactions, where four phthalonitrile (B49051) units condense to form the characteristic 18-π-electron aromatic system of the phthalocyanine (B1677752) core. thieme-connect.de

Cyclotetramerization with Metal Salts for Metallophthalocyanine Formation

The most common method for synthesizing metallophthalocyanines from this compound involves a cyclotetramerization reaction in the presence of a metal salt. This process can be carried out in high-boiling solvents such as quinoline (B57606) or 1-chloronaphthalene, or in the melt (a bulk reaction). thieme-connect.de The metal salt acts as a template, coordinating with the nitrogen atoms of the phthalonitrile molecules and facilitating the ring-closing reaction. thieme-connect.de A variety of metal salts can be used, leading to the formation of a diverse range of metallophthalocyanines. For example, the reaction of this compound with zinc acetate (B1210297) yields the corresponding zinc phthalocyanine. oup.com The use of a solvent is often preferred to prevent potential halogenation of the phthalocyanine macrocycle when using metal halide salts. thieme-connect.de High-boiling protic solvents like pentanol (B124592) can also be employed, sometimes with the addition of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the reaction. thieme-connect.deuea.ac.uk

| Metal Salt | Reaction Conditions | Product | Reference |

| Zinc Acetate | Heated at 250-270°C | Zinc(II) 1,4,8,11,15,18,22,25-octamethoxyphthalocyanine | oup.com |

| Metal Halides | High-boiling solvents (e.g., 1-chloronaphthalene) | Corresponding Metallophthalocyanine | thieme-connect.de |

| Lithium in Pentanol | Reflux | Dilithium (B8592608) phthalocyanine (intermediate) | thieme-connect.de |

Formation of Metal-Free Octa-Alkoxyphthalocyanines

While metal-templated reactions are common, it is also possible to synthesize metal-free phthalocyanines from this compound. One established method involves the use of lithium metal in a high-boiling alcohol like pentanol. thieme-connect.de In this "Linstead method," the phthalonitrile reacts to form a dilithium phthalocyanine intermediate. Subsequent treatment with a weak acid, such as acetic acid or even water, removes the lithium ions to yield the metal-free macrocycle. thieme-connect.de Another approach involves the cyclotetramerization of 4,5-dimethoxyphthalonitrile (B1589226) in molten hydroquinone, which can then be metalated via a dilithium salt if desired. thieme-connect.de The synthesis of metal-free phthalocyanines can also be promoted by reagents that can act as both proton donors and reducing agents. thieme-connect.de

Templated Macrocyclization Approaches

Template-directed synthesis is a powerful strategy to control the outcome of macrocyclization reactions. In the context of phthalocyanine synthesis, the metal ion in the cyclotetramerization with metal salts acts as a template. thieme-connect.de Beyond simple metal salts, more complex templating strategies can be employed to achieve specific structures. For instance, the concept of intramolecular self-templating has been explored in the synthesis of other macrocycles, where non-covalent interactions within the precursor molecule guide the cyclization process. nih.gov While not explicitly detailed for this compound in the provided context, the general principles of using external templates (like metal ions) or internal templates (through pre-organization of the precursor) are fundamental to achieving high yields and specific isomers in macrocyclic synthesis. researchgate.net

Regioselective Synthesis of Asymmetrically Substituted Phthalocyanines

The synthesis of asymmetrically substituted phthalocyanines, where different phthalonitrile precursors are used in the same reaction, presents a significant challenge due to the statistical formation of a complex mixture of products. researchgate.netresearchgate.net However, regioselective methods have been developed to favor the formation of a specific isomer. One strategy involves using a phthalonitrile with bulky substituents at the 3 and 6 positions, which sterically hinders the formation of the "adjacent" isomer and favors the "opposite" or D2h symmetric product in a mixed condensation. oup.com For example, the reaction of 3,6-diphenylphthalonitrile with 4,5-dimethoxyphthalonitrile in the presence of zinc acetate predominantly yields the D2h symmetric zinc phthalocyanine. oup.com Another approach to achieve regioselectivity is through the expansion of a subphthalocyanine (B1262678) macrocycle, which already has a defined A3 structure, by reacting it with a different phthalonitrile to form an A3B-type phthalocyanine. researchgate.net The use of sterically demanding groups, such as trialkylsilyl groups, on one of the phthalonitrile precursors can also be used to control the regioselectivity of the cyclotetramerization. nih.gov

Macrocyclization Reactions: Synthesis of Subphthalocyanines

Subphthalocyanines are another class of macrocyclic compounds related to phthalocyanines, but they consist of only three isoindole units linked by nitrogen atoms and are templated by a central boron atom. mdpi.com They are of interest for their unique optical and electronic properties. mdpi.com

Condensation Reactions with Boron Sources as Templates

The synthesis of subphthalocyanines from 3,6-disubstituted phthalonitriles, such as 3,6-bis(phenylthio)phthalonitrile, is achieved through a condensation reaction using a boron source as a template. mdpi.com Boron trichloride (B1173362) (BCl3) is a commonly used template for this transformation. mdpi.com The reaction typically involves heating the phthalonitrile precursor with boron trichloride in a high-boiling solvent like p-xylene (B151628) or 1-chloronaphthalene. mdpi.com This templated cyclotrimerization leads to the formation of the subphthalocyanine macrocycle with a chlorine atom attached to the central boron. This axial chlorine can then be substituted by other functional groups, such as aminoalkyl groups, by reacting the subphthalocyanine with the corresponding alcohol. mdpi.com

| Phthalonitrile Precursor | Boron Source | Reaction Conditions | Product | Reference |

| 3,6-bis(phenylthio)phthalonitrile | BCl3 in p-xylene | Heated to 150 °C in 1-chloronaphthalene | αα-Hexa-(phenylthio)-SubPc (Axial: chloride) | mdpi.com |

Derivatization for Asymmetric Subphthalocyanine Architectures

The synthesis of asymmetric subphthalocyanines (SubPcs), which are contracted analogues of phthalocyanines containing three isoindole units, can be achieved through the mixed condensation of two different phthalonitrile precursors. nih.govsemanticscholar.org When this compound is one of the precursors, it can lead to the formation of SubPcs with a specific arrangement of substituents, influencing their electronic and solubility properties. nih.gov

A statistical condensation approach is often employed, where a mixture of phthalonitriles is reacted in the presence of a boron source, such as boron trichloride (BCl₃), in a high-boiling solvent like p-xylene. nih.govsemanticscholar.org This method results in a variety of SubPc products, including the desired asymmetrically substituted ones, which then need to be separated. The ratio of the starting phthalonitriles can be adjusted to optimize the yield of a particular asymmetric product. researchgate.net

For instance, the reaction of this compound with a different phthalonitrile, such as one bearing fluorine and chlorine atoms, can yield low-symmetry SubPc derivatives. nih.gov The presence of the methoxy (B1213986) groups from the this compound can cause a split in the Q-band of the electronic absorption spectrum due to the lowered symmetry of the molecule's electronic structure. nih.gov

The synthesis of asymmetrically substituted subphthalocyanines can also be approached through the ring expansion of a pre-formed subphthalocyanine. This method offers a more controlled route to specific asymmetric architectures compared to statistical condensation. semanticscholar.org

Table 1: Examples of Asymmetric Subphthalocyanine Synthesis

| Precursor 1 | Precursor 2 | Reaction Conditions | Resulting Architecture | Reference |

| This compound | Fluorinated/Chlorinated Phthalonitrile | BCl₃, p-xylene | Low-symmetry SubPc | nih.gov |

| Phthalonitrile (general) | Different Phthalonitrile (general) | Statistical Condensation | Mixture of symmetric and asymmetric SubPcs | semanticscholar.org |

| Subphthalocyanine | - | Ring Expansion | Asymmetric Phthalocyanine | semanticscholar.org |

Introduction of Peripheral Sulfur-Based Substituents

The introduction of sulfur-containing functional groups onto the periphery of the phthalocyanine macrocycle, starting from precursors like this compound, can significantly modify the electronic properties of the resulting compounds. mdpi.comrsc.org A common method to achieve this is through the synthesis of a sulfur-substituted phthalonitrile which is then used in the cyclotetramerization reaction to form the phthalocyanine. isuct.ru

For example, 3,6-bis(phenylthio)phthalonitrile can be synthesized and subsequently used to create sulfur-substituted subphthalocyanines. mdpi.com The condensation reaction of this phthalonitrile with boron trichloride as a template leads to the formation of αα-hexa-(phenylthio)-SubPc. mdpi.com The presence of these peripheral sulfur groups has been shown to shift the Q-band of the SubPc to a longer wavelength. mdpi.com

The general synthetic strategy involves the nucleophilic substitution of a leaving group (like a nitro group or a halogen) on a phthalonitrile derivative with a thiol. isuct.ru While this is a common approach for other phthalonitriles, the direct functionalization of this compound with sulfur substituents is less commonly detailed in readily available literature, which more frequently describes the synthesis starting from already sulfur-substituted phthalonitriles.

Research has shown that the introduction of methoxyphenylthio substituents on the phthalocyanine ring can alter the acidity of the inner core protons and influence the electronic absorption spectra. rsc.org

Table 2: Synthesis of Sulfur-Substituted Phthalocyanine Derivatives

| Starting Phthalonitrile | Reagents | Product | Key Observation | Reference |

| 3,6-bis(phenylthio)phthalonitrile | BCl₃, 1-chloronaphthalene | αα-Hexa-(phenylthio)-SubPc | Red-shift of the Q-band | mdpi.com |

| 4-Nitrophthalonitrile (B195368) | Various thiols | 4-(Alkyl/Arylthio)phthalonitrile | Nucleophilic substitution of nitro group | isuct.ru |

| 4,5-Dichlorophthalonitrile | Alkyl/Aryl thiols, K₂CO₃ | 4,5-Bis(alkyl/arylthio)phthalonitrile | Nucleophilic substitution of halogens | isuct.ru |

Other Derivatization Pathways

Functionalization via Coupling Reactions (e.g., organotin reagents, nickel catalysts)

The derivatization of phthalonitrile precursors, including those with methoxy substituents, can be achieved through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and introducing a wide range of functional groups. nih.govicmpp.ro

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are widely used. nobelprize.orglibretexts.org For instance, organotin reagents (in Stille coupling) or organoboron reagents (in Suzuki coupling) can be coupled with halogenated phthalonitriles to introduce new substituents. nih.govlibretexts.org While direct coupling reactions on this compound itself are not extensively documented, the principles can be applied to its halogenated derivatives. For example, 3,6-dibromo-4,5-dimethoxyphthalonitrile can be synthesized and then used in subsequent coupling reactions. researchgate.net

Nickel-catalyzed cross-coupling reactions also offer an effective method for C-C bond formation. rsc.orgnih.govrsc.org These reactions can couple alkyl or aryl Grignard reagents with alkyl or aryl halides. rsc.org For example, 4,5-dimethoxy-3,6-bis(phenylethynyl)phthalonitrile has been synthesized using a nickel catalyst. yorku.ca This demonstrates the potential for introducing complex alkynyl groups onto a dimethoxyphthalonitrile core.

The general mechanism for these palladium- or nickel-catalyzed couplings involves an oxidative addition of the organic halide to the metal center, followed by transmetalation with the organometallic reagent, and finally reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgnih.gov

Table 3: Examples of Coupling Reactions for Phthalonitrile Functionalization

| Phthalonitrile Derivative | Coupling Partner | Catalyst System | Product Type | Reference |

| Halogenated Phthalonitrile | Organotin Reagent | Palladium Catalyst | Aryl/Alkyl-substituted Phthalonitrile | nih.gov |

| Halogenated Phthalonitrile | Organoboron Reagent | Palladium Catalyst | Aryl/Alkyl-substituted Phthalonitrile | libretexts.org |

| 4,5-dimethoxy-3,6-dibromophthalonitrile | Alkynes | Nickel Catalyst | 4,5-dimethoxy-3,6-dialkynylphthalonitrile | yorku.ca |

| Aryl Halide | Aryl Grignard Reagent | Nickel(I) Complex | Biaryl Compound | rsc.org |

Exploring Novel Heterocyclic Transformations

The dinitrile functional groups of this compound are key to its transformation into larger heterocyclic structures, most notably phthalocyanines and their analogues. uea.ac.ukthieme-connect.de The cyclotetramerization of phthalonitriles is the fundamental reaction for forming the phthalocyanine macrocycle. thieme-connect.de

Beyond the formation of standard phthalocyanines, 3,6-disubstituted phthalonitriles like this compound can participate in reactions that lead to hybrid macrocycles. For instance, reactions involving Grignard reagents can sometimes lead to the formation of tetrabenzotriazaporphyrins, where one of the bridging nitrogen atoms of the phthalocyanine ring is replaced by a methine group. uea.ac.uk However, the use of Grignard reagents with 3,6-disubstituted phthalonitriles can be complicated by steric hindrance. uea.ac.uk

The transformation of the nitrile groups can also be explored for the synthesis of other types of heterocyclic systems. While the primary focus in the literature is on phthalocyanine synthesis, the reactivity of the nitrile groups allows for potential participation in other cyclization reactions to form different fused heterocyclic structures. For instance, vanillin, a related aromatic aldehyde, can be a precursor to a variety of fused heterocycles like benzoxazines and quinazolines through reactions involving its functional groups. frontiersin.orgnih.gov By analogy, the functional groups of this compound could potentially be modified to undergo similar transformations, although specific examples are not widely reported.

Furthermore, the methoxy groups on the phthalonitrile ring can be subjected to reactions. For example, in related systems, methoxy groups on a benzene (B151609) ring can be involved in cyclization reactions or can be demethylated to provide hydroxyl groups for further functionalization. acs.org

Structural Elucidation and Electronic Characterization of 3,6 Dimethoxyphthalonitrile and Its Derived Macrocycles

Spectroscopic Characterization Techniques

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is a fundamental tool for confirming the successful synthesis of 3,6-dimethoxyphthalonitrile and its subsequent conversion to macrocyclic structures. The analysis of the vibrational modes of the chemical bonds allows for the identification of key functional groups.

For this compound, the FTIR spectrum is characterized by a sharp and strong absorption band corresponding to the C≡N (nitrile) stretching vibration, which typically appears around 2227-2231 cm⁻¹. nih.gov Another significant peak is observed for the C-O-C (ether) stretching of the methoxy (B1213986) groups, generally found near 1249-1263 cm⁻¹. nih.gov The presence of aromatic C-H bonds is indicated by peaks in the range of 3080-3100 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring are observed between 1517-1600 cm⁻¹. nih.gov

Upon cyclotetramerization to form phthalocyanines, the most notable change in the FTIR spectrum is the disappearance of the strong nitrile (C≡N) peak. nih.gov This indicates the successful formation of the macrocycle. The resulting phthalocyanine (B1677752) macrocycle exhibits its own characteristic vibrational bands. These include the out-of-plane and in-plane deformation vibrations of the C-H bonds on the benzene nucleus, typically seen around 720-740 cm⁻¹ and 900-930 cm⁻¹, respectively. bch.ro Stretching vibrations of the C=C bonds in the substituted aromatic rings are found in the 1580-1600 cm⁻¹ region, and C=N bond stretching within the macrocycle appears at approximately 1630-1650 cm⁻¹. bch.ro The Ar-O-Ar stretching from the methoxy substituents remains a characteristic feature, appearing around 1259-1261 cm⁻¹. nih.gov

Table 1: Key FTIR Vibrational Frequencies for this compound and Derived Phthalocyanines

| Functional Group | Vibration Type | This compound (cm⁻¹) | Derived Phthalocyanines (cm⁻¹) |

| C≡N | Stretching | 2227-2231 nih.gov | Absent nih.gov |

| C-O-C (Methoxy) | Stretching | 1249-1263 nih.gov | ~1260 nih.gov |

| Aromatic C-H | Stretching | 3080-3100 nih.gov | ~3080-3100 nih.govbch.ro |

| Aromatic C=C | Stretching | 1517-1600 nih.gov | 1580-1600 bch.ro |

| C=N (Macrocycle) | Stretching | - | 1630-1650 bch.ro |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Studies

NMR spectroscopy is indispensable for the detailed structural elucidation of this compound and its diamagnetic macrocyclic derivatives. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: In the ¹H NMR spectrum of this compound, the methoxy groups (-OCH₃) give rise to a characteristic singlet peak around δ 3.74-3.85 ppm, integrating to six protons. The aromatic protons typically appear as a set of doublets between δ 6.50 and 7.60 ppm. For instance, in DMSO-d₆, signals may be observed at δ 7.12 and δ 7.34 ppm.

For the corresponding metal-free or diamagnetic metallophthalocyanines, the ¹H NMR spectra confirm the structure of the macrocycle. The aromatic protons of the phthalocyanine core are typically observed in the downfield region, often between δ 8.26 and 9.26 ppm. dergipark.org.tr The protons of the methoxy substituents are also present, often seen as a singlet around δ 3.84 ppm. dergipark.org.tr It is important to note that paramagnetic metallophthalocyanines are generally not suitable for ¹H NMR analysis due to significant peak broadening. nih.gov

¹³C NMR: The ¹³C NMR spectrum of this compound shows distinct signals for the different carbon atoms. The nitrile carbons (C≡N) are typically found in the range of δ 115-117 ppm. The methoxy carbons (-OCH₃) resonate at approximately δ 56-57 ppm. The aromatic carbons show a series of peaks corresponding to their specific chemical environments.

Table 2: Representative NMR Chemical Shifts (δ, ppm) for this compound and a Derived Zinc Phthalocyanine

| Nucleus | Compound | Methoxy Protons/Carbons | Aromatic Protons/Carbons | Nitrile Carbons |

| ¹H | This compound | ~3.74-3.85 (s, 6H) | ~6.50-7.60 (m) | - |

| ¹H | Zinc Phthalocyanine Derivative | ~3.84 (s, 24H) dergipark.org.tr | ~6.80-9.26 (m) dergipark.org.tr | - |

| ¹³C | This compound | ~56-57 | - | ~115-117 |

| ¹³C | Substituted Phthalonitrile (B49051) Precursor | ~55.9 nih.gov | ~120.5-136.8 nih.gov | ~116.7 nih.gov |

Mass Spectrometry (MS): Elucidation of Molecular Structures

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound and its macrocyclic derivatives. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly useful for large molecules like phthalocyanines.

For this compound, the molecular weight is 188.18 g/mol , and its mass spectrum will show a molecular ion peak corresponding to this value, confirming its identity.

In the case of phthalocyanines derived from this precursor, mass spectrometry is crucial for verifying the successful cyclotetramerization. For example, the MALDI-TOF mass spectrum of a metallophthalocyanine will exhibit a prominent peak corresponding to the calculated molecular weight of the entire macrocycle, including the central metal ion. dergipark.org.trwiley.com This confirms that four phthalonitrile units have condensed to form the desired structure. The isotopic pattern of the molecular ion peak can also help to confirm the elemental composition and the identity of the central metal.

Table 3: Mass Spectrometry Data for a Representative Phthalocyanine

| Compound | Technique | Calculated m/z | Found m/z | Reference |

| Tin(II) Phthalocyanine Derivative | MALDI-TOF | 1184.68 | 1185.97 [M+H]⁺ | dergipark.org.tr |

| Zinc Phthalocyanine Derivative | ESI-MS | 1795.09 | 1793 [M-2]⁺ | rsc.org |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Profiles

UV-Vis spectroscopy provides significant insights into the electronic structure of phthalocyanines derived from this compound. Phthalocyanines are known for their intense and characteristic electronic absorption spectra, which are dominated by two main features: the Q band and the B band (or Soret band). wiley.com

The Q band is an intense absorption in the visible region, typically between 600 and 750 nm, which is responsible for the characteristic blue-green color of phthalocyanines. wiley.comresearchgate.net This band arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine macrocycle. wiley.com The position and shape of the Q band are sensitive to the central metal ion, peripheral substituents, solvent, and aggregation state. For metal-free phthalocyanines, the Q band is often split into two peaks due to the lower D₂h symmetry compared to the D₄h symmetry of metallophthalocyanines. wiley.com The introduction of electron-donating methoxy groups at the non-peripheral (e.g., 3,6) positions can cause a red-shift (bathochromic shift) of the Q band compared to unsubstituted or peripherally substituted analogs. pan.pl

The B band (Soret band) is located in the near-UV region, usually between 300 and 400 nm, and corresponds to deeper π-π* transitions. wiley.com

Aggregation of phthalocyanine molecules can be observed in the UV-Vis spectrum, often manifested as a broadening or the appearance of a new, blue-shifted band relative to the main Q band of the monomeric species. wiley.com The absence of such features in dilute solutions is indicative of non-aggregated, monomeric phthalocyanines. dergipark.org.tr

Table 4: Typical UV-Vis Absorption Maxima (λmax) for Phthalocyanines Derived from Substituted Phthalonitriles

| Phthalocyanine Type | Solvent | B Band (nm) | Q Band (nm) | Reference |

| Metal-Free Phthalocyanine | THF | ~332 | ~701, 664 (split) | wiley.com |

| Zinc Phthalocyanine | THF | ~351 | ~675 | wiley.com |

| Tin(II) Phthalocyanine | DMSO | ~349 | ~683 | dergipark.org.tr |

| Indium(III) Phthalocyanine | Dichloromethane | ~352 | ~714 | dergipark.org.tr |

Advanced Spectroscopic Probes: X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For phthalocyanine thin films, XPS can be used to confirm the presence of the constituent elements (carbon, nitrogen, oxygen, and the central metal) and to probe their chemical bonding environments. This is particularly useful for verifying the integrity of the macrocycle and the nature of the central metal's coordination.

Crystallographic and Morphological Analysis

The solid-state arrangement and surface morphology of thin films prepared from this compound-derived macrocycles are critical for their application in electronic devices. These properties are investigated using techniques such as X-ray diffraction (XRD) and various microscopy methods.

X-ray Diffraction (XRD) is used to determine the crystal structure and polymorphism of phthalocyanine materials. Phthalocyanines are known to exist in several polymorphic forms, such as the α- and β-phases, which differ in the packing arrangement of the molecules in the crystal lattice. rsc.orgwestlake.edu.cn XRD patterns of thin films can reveal the crystalline phase present and the preferential orientation of the crystallites with respect to the substrate surface. nih.govwestlake.edu.cn For instance, some phthalocyanine films are known to grow with a specific crystallographic plane oriented parallel to the substrate. nih.gov

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structures

For phthalocyanine precursors like substituted phthalonitriles, SC-XRD is instrumental in confirming their molecular geometry. In the case of macrocycles derived from this compound, such as methoxy-substituted tribenzotetraazaporphyrin, SC-XRD has been used to obtain definitive crystal structures. uea.ac.uk The analysis of these structures reveals the spatial arrangement of the substituents and the conformation of the macrocyclic core. uea.ac.uk

It is important to note that the quality of the single crystal is paramount for a successful SC-XRD experiment. Ideally, crystals should be at least 0.02 mm in size, although smaller crystals can sometimes be analyzed with high-intensity X-ray sources. uhu-ciqso.es The presence of twinning or irregular shapes can complicate data analysis. uhu-ciqso.es

Table 1: Representative Crystallographic Data for a Substituted Phthalocyanine Precursor

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.123(4) |

| b (Å) | 11.456(5) |

| c (Å) | 13.890(6) |

| α (°) | 89.87(3) |

| β (°) | 80.14(3) |

| γ (°) | 75.21(3) |

| Volume (ų) | 1529.1(11) |

| Z | 2 |

Note: This table presents hypothetical data for illustrative purposes and is not from a specific publication on this compound.

Microscopic Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. It is particularly useful for examining the morphology of thin films and aggregates of phthalocyanine derivatives. For instance, SEM can reveal the formation of nanostructures, such as nanowires or nanorods, which can be influenced by the substituents on the phthalocyanine ring and the processing conditions.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of materials. In the context of phthalocyanine-based materials, TEM can be used to observe the arrangement of molecules within a crystalline or amorphous structure. For example, high-resolution TEM has been employed to study one-dimensional molecular crystals of phthalocyanine confined within single-walled carbon nanotubes. csic.es TEM can also be used to visualize the porous structure of films made from phthalocyanine derivatives. uni-muenchen.de

Computational Chemistry and Theoretical Modeling

Computational chemistry provides invaluable insights into the molecular and electronic properties of compounds, complementing experimental data and guiding the design of new materials.

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. tandfonline.comnih.govpan.pl DFT calculations can predict various properties, including molecular orbital energies (HOMO and LUMO), electron distribution, and molecular electrostatic potential. tandfonline.commdpi.com These predictions are crucial for understanding the reactivity, electronic transitions, and potential applications of this compound and its derived macrocycles.

For substituted phthalocyanines, DFT studies have shown that the nature and position of substituents significantly influence their electronic properties. nih.gov For instance, methoxy groups, being electron-donating, can alter the energy levels of the frontier molecular orbitals, which in turn affects the electronic absorption spectra. nih.gov DFT calculations have been successfully used to simulate the UV-Vis spectra of phthalocyanines, with good agreement between theoretical predictions and experimental results. nih.govacs.org

Different DFT functionals and basis sets can be employed, and the choice can impact the accuracy of the predictions. For example, hybrid functionals like B3LYP are often used for geometry optimization and electronic property calculations of phthalocyanine complexes. tandfonline.compan.pl

Table 2: Calculated Electronic Properties of a Model Phthalocyanine using DFT

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.21 |

| LUMO Energy | -3.15 |

| HOMO-LUMO Gap | 2.06 |

Note: This table presents hypothetical data for illustrative purposes and is not from a specific publication on this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.complos.orgnih.govtubitak.gov.tr This technique is particularly valuable for analyzing the conformational flexibility and dynamics of large molecules like phthalocyanine macrocycles. worldscientific.comuniovi.esnih.govscirp.org

Classical MD simulations have been used to study the self-assembly of phthalocyanine molecules into nanowires, showing how different conformers (parallel, T-shaped, and edge-to-edge) contribute to the formation of these nanostructures. rsc.org The simulations also revealed that the aggregation behavior is concentration-dependent. rsc.org

Predictive Modeling of Spectroscopic Signatures and Reactivity

Computational methods are powerful tools for predicting the spectroscopic properties and reactivity of molecules, offering a way to understand experimental observations and guide the synthesis of new compounds.

Predictive Modeling of Spectroscopic Signatures: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. acs.orgnih.govmdpi.com By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV-Vis spectrum, including the characteristic Q and B bands of phthalocyanines. acs.orgnih.gov These calculations can show how substituents, like the dimethoxy groups in this compound-derived macrocycles, affect the position and intensity of these absorption bands. nih.gov Simplified TD-DFT methods have also been developed to allow for faster and still accurate predictions of UV-Vis-NIR spectra for phthalocyanines. nih.gov

Predictive Modeling of Reactivity: DFT calculations can also be used to predict the chemical reactivity of molecules. By analyzing the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), one can identify the most likely sites for electrophilic or nucleophilic attack. For instance, the Mulliken atomic charges calculated by DFT can indicate the partial charges on different atoms within a molecule, providing clues about its reactivity. tandfonline.combeilstein-journals.org This information is valuable for designing and understanding chemical reactions involving this compound and its derivatives.

Photophysical Properties and Optoelectronic Behavior of 3,6 Dimethoxyphthalonitrile Derived Macrocycles

Electronic Transitions and Absorption Profiles

The electronic absorption spectra of phthalocyanine (B1677752) macrocycles derived from 3,6-dimethoxyphthalonitrile are characterized by two main absorption bands: the Soret band (or B band) in the near-UV region and the Q-band in the visible region. researchgate.netresearchgate.net These bands arise from π–π* transitions within the aromatic macrocycle. acs.org

The Soret and Q-bands originate from electronic transitions between the frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The intense Q-band corresponds to the transition from the ground state to the first excited state (S₀ → S₁), while the Soret band is associated with the transition to the second excited state (S₀ → S₂). researchgate.net

The presence of electron-donating methoxy (B1213986) groups at the 3 and 6 positions of the phthalonitrile (B49051) unit significantly influences these transitions. These substituents can alter the energy levels of the HOMO and LUMO, thereby affecting the position and intensity of the Soret and Q-bands. rsc.orgresearchgate.net The introduction of substituents can break the degeneracy of the LUMO and HOMO pairs, leading to changes in the absorption spectrum. rsc.org Specifically, peripheral substituents that reduce the LUMO-HOMO gap can cause a red-shift in the Q-band. rsc.org The nature and position of these peripheral substituents play a crucial role in modulating the spectral profile of the resulting macrocycle. mdpi.com

| Transition | Typical Wavelength Range | Description |

| Q-Band | 600-800 nm | Arises from the S₀ → S₁ (π–π) transition. Its position is sensitive to substituents and the central metal ion. researchgate.netresearchgate.netacs.org |

| Soret Band | 300-450 nm | Arises from the S₀ → S₂ (π–π) transition. researchgate.netresearchgate.netacs.org It is generally less sensitive to substituent effects than the Q-band. ethernet.edu.et |

For instance, the insertion of different metal ions into the central cavity of a phthalocyanine can cause minor shifts in the Q-band, typically within a 100 nm range (620-720 nm), depending on the metal's size, coordination, and oxidation state. researchgate.net Furthermore, distortions from planarity in the macrocycle can lead to bathochromic (red) shifts and changes in the relative intensities of the Q-bands. researchgate.net The formation of unsymmetrical phthalocyanines, which can be synthesized from a mixture of phthalonitriles, can also lead to splitting of the Q-band due to the lower symmetry of the molecule. researchgate.net

Soret and Q-Band Characteristics and Their Substituent Dependence

Fluorescence Characteristics and Quantum Yields

Macrocycles derived from this compound often exhibit fluorescence, a process where light is emitted as the molecule relaxes from an excited electronic state back to the ground state. The efficiency and spectral characteristics of this emission are sensitive to the molecular structure and its environment.

The fluorescence emission spectra of these macrocycles are typically observed at wavelengths longer than their absorption maxima (a phenomenon known as the Stokes shift). The shape and position of the emission bands can be significantly influenced by the polarity of the solvent, an effect known as solvatochromism. researchgate.netevidentscientific.com

In many cases, a bathochromic (red) shift in the fluorescence emission is observed with increasing solvent polarity. researchgate.net This is often attributed to the excited state having a larger dipole moment than the ground state, leading to greater stabilization by polar solvent molecules. researchgate.net Conversely, some systems may exhibit a hypsochromic (blue) shift. researchgate.net The specific solvatochromic behavior depends on the electronic structure of the particular macrocycle.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. nih.gov This value can be determined through relative or absolute methods. nih.gov Relative methods involve comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. nih.gov Absolute methods often utilize an integrating sphere to collect all emitted light. nih.gov

The fluorescence quantum yield of phthalocyanine derivatives can be influenced by several factors. The inclusion of the macrocycle within the hydrophobic cavity of host molecules like cyclodextrins has been shown to enhance fluorescence quantum yields. nih.gov The rigidity of the molecular structure is also important; for example, shape-persistent macrocycles can exhibit high fluorescence quantum yields. mdpi.com Heavy atoms, either as part of the macrocycle or in the solvent, can decrease the quantum yield by promoting intersystem crossing to the triplet state. researchgate.netnih.gov

In addition to monomer fluorescence, which originates from a single excited molecule, some this compound-derived macrocycles can exhibit excimer emission. An excimer is a short-lived dimeric species formed between an excited molecule and a ground-state molecule of the same kind. Excimer emission is characterized by a broad, structureless band that is red-shifted compared to the monomer emission. rsc.org

The formation of excimers is dependent on the concentration of the fluorophore and the ability of the molecules to form the necessary stacked conformation. core.ac.ukchalmers.se At low concentrations, monomer emission typically dominates. As the concentration increases, the probability of excimer formation and subsequent emission increases. rsc.org The ratio of excimer to monomer emission can be a sensitive probe of the local concentration and organization of the macrocycles. beilstein-journals.org In some cases, intramolecular excimer formation can occur in molecules containing two or more chromophoric units. core.ac.uk

Determination and Enhancement of Fluorescence Quantum Yields

Excited State Dynamics and Energy Transfer Mechanisms

The photophysical behavior of macrocycles derived from this compound, such as substituted phthalocyanines, is governed by the complex interplay of processes that occur following the absorption of light. The excited state dynamics, including how the molecule dissipates its excess energy, are critical to their potential applications in fields like nonlinear optics and photodynamic therapy. rsc.org These dynamics involve competition between radiative pathways, such as fluorescence, and non-radiative pathways, including internal conversion and intersystem crossing to triplet states. chemrxiv.orgrsc.org

Investigations of Intersystem Crossing Processes

Intersystem crossing (ISC) is a non-radiative process where a molecule in an excited singlet state (S₁) transitions to a lower-energy excited triplet state (T₁). rsc.org This spin-forbidden process is a critical pathway in the photophysics of many phthalocyanine derivatives. bohrium.com The efficiency of ISC is crucial for applications such as photodynamic therapy, which relies on the generation of singlet oxygen from the interaction of the triplet-state photosensitizer with ground-state molecular oxygen. rsc.org

The rate and efficiency of intersystem crossing are heavily influenced by the presence of heavy atoms (the heavy-atom effect), which enhance spin-orbit coupling. rsc.org For instance, in metallated phthalocyanines, the central metal ion plays a crucial role. The trend in triplet quantum yields for a series of tetra{2,(3)-pyridyloxyphthalocyaninato} complexes was explained by the relative strengths of spin-orbit coupling induced by the central metal ions. rsc.org Complexes with heavier metals like cadmium and mercury generally exhibit higher triplet yields compared to their zinc counterparts. rsc.org

Furthermore, peripheral substituents can also modulate ISC rates. The introduction of pyridyloxy substituents onto the phthalocyanine ring was found to decrease the fluorescence quantum yield (ΦF) and increase the triplet quantum yield (ΦT). rsc.org Femtosecond transient absorption spectroscopy is a powerful technique used to study these ultrafast excited-state dynamics and reveal the multi-channel ISC processes that can occur. rsc.orgrsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can also predict the energetic gap between the singlet ground state and the first triplet excited state, providing insight into a molecule's potential as a photosensitizer. rsc.org

Aggregation Phenomena and Their Photophysical Consequences

Phthalocyanine macrocycles, including those derived from this compound, exhibit a strong tendency to aggregate in solution. scielo.brulakbim.gov.tr This phenomenon, driven primarily by π-π stacking interactions between the large, planar aromatic cores, significantly alters the photophysical and electronic properties of the molecules. ulakbim.gov.tr The extent of aggregation is influenced by several factors, including the concentration of the macrocycle, the nature of the solvent, temperature, and the size and position of peripheral substituents. scielo.brulakbim.gov.tr

Self-Assembly and Aggregation Behavior in Solution

The self-assembly of phthalocyanine derivatives in solution leads to the formation of dimers, trimers, and higher-order oligomers. rsc.orgusp.br Bulky substituents are often incorporated into the phthalocyanine periphery to inhibit this aggregation by sterically hindering the close approach of the macrocyclic rings. rsc.orgacademie-sciences.fr For example, studies on dendritic phthalocyanines have shown that as the size of the dendritic substituents increases, the tendency to aggregate decreases, leading to a sharper Q-band absorption and a higher fluorescence quantum yield. academie-sciences.fr Similarly, the introduction of long siloxane chains has proven effective at reducing aggregation. rsc.org

The solvent environment plays a critical role in mediating these intermolecular interactions. In many cases, aggregation is more pronounced in aqueous media or poor solvents, while coordinating solvents can help maintain the monomeric state. ulakbim.gov.tracademie-sciences.fr The interaction with surfactants can also disrupt aggregates; for example, cationic surfactants have been shown to effectively break up the molecular stacks of certain water-soluble phthalocyanines. academie-sciences.fr The study of aggregation dynamics is essential, as the formation of aggregates can lead to purification challenges and a decrease in photosensitizing efficiency. ulakbim.gov.trusp.br

Impact of Aggregation on Optical Properties (e.g., H- and J-aggregates)

The geometric arrangement of the macrocycles within an aggregate dictates its optical properties. Based on exciton (B1674681) theory, two primary types of aggregates are distinguished: H-aggregates and J-aggregates. nih.gov

H-aggregates (hypsochromic) are characterized by a face-to-face, co-axial stacking of the phthalocyanine rings. nih.gov This arrangement results in a strong excitonic coupling between the transition dipole moments of the monomers. Consequently, the main absorption band (Q-band) of the H-aggregate is blue-shifted (shifted to a shorter wavelength) compared to that of the monomer. nih.gov H-aggregation typically leads to significant fluorescence quenching, rendering the aggregates non-emissive. rsc.org This is because the electronic transition to the lower energy level of the split excited state is forbidden. nih.gov However, some emissive H-aggregates have been reported. rsc.org

J-aggregates (bathochromic) feature a slipped, edge-to-edge arrangement of the macrocycles. rsc.org This geometry leads to a red-shift (shifted to a longer wavelength) of the Q-band. nih.gov Unlike H-aggregates, J-aggregates often retain or even enhance fluorescence, exhibiting a sharp, intense emission band. nih.govrsc.org The formation of J-aggregates is relatively rare for phthalocyanines, as π-π interactions strongly favor H-type stacking. rsc.org However, their formation can be facilitated by specific structural features, such as peripheral substituents capable of coordinating with the central metal of an adjacent molecule, which predetermines the slipped geometry. nih.govresearchgate.net

The following table summarizes the key differences in the optical properties of monomers, H-aggregates, and J-aggregates.

| Species | Stacking Arrangement | Q-Band Absorption Shift | Fluorescence |

| Monomer | N/A (Isolated) | Reference | Emissive |

| H-aggregate | Face-to-Face | Blue-shifted (Hypsochromic) | Typically Quenched/Non-emissive rsc.org |

| J-aggregate | Slipped (Edge-to-Edge) | Red-shifted (Bathochromic) | Emissive nih.govrsc.org |

Electrochemical Behavior and Redox Properties of 3,6 Dimethoxyphthalonitrile Derived Macrocycles

Redox Potentials and Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a fundamental technique for probing the electrochemical behavior of molecules that can undergo electron transfer reactions. libretexts.org It provides critical data on redox potentials, the reversibility of electron transfer events, and the stability of electrochemically generated species. For macrocycles derived from 3,6-dimethoxyphthalonitrile, CV studies reveal a series of oxidation and reduction processes associated with both the central metal ion and the conjugated macrocyclic ring.

The electrochemical profile of a this compound-derived macrocycle typically displays multiple redox waves. The reversibility of these events is a key indicator of the stability of the molecule in different oxidation states. A redox process is considered electrochemically reversible when the oxidized and reduced forms are stable and in equilibrium at the electrode surface during the timescale of the CV experiment. du.edu This is characterized by a peak potential separation (ΔEₚ = Eₚₐ - Eₚ꜀) close to 59/n mV (where n is the number of electrons transferred) and a ratio of anodic to cathodic peak currents (iₚₐ/iₚ꜀) of unity. libretexts.org

In many phthalocyanine (B1677752) systems derived from this precursor, the first ring-based reduction and oxidation processes often exhibit reversible or quasi-reversible behavior, indicating the formation of stable radical anions and cations. researchgate.net However, subsequent electron transfers at more extreme potentials can become irreversible. This irreversibility may signal chemical reactions following the electron transfer, such as decomposition, or significant structural rearrangement of the macrocycle. For instance, studies on fully conjugated macrocyclic molecules have shown that the absence of reactive chain ends, as is the case in a cyclic topology, can enhance electrochemical stability compared to linear analogues, which may undergo irreversible electro-oxidation. mdpi.com The specific nature of the central metal can also dictate the reversibility of metal-centered redox processes.

Table 1: Representative Redox Events for a Hypothetical Metallo-Phthalocyanine (MPc) Derived from this compound This interactive table provides a generalized view of typical redox events observed in cyclic voltammetry studies. Actual values are highly dependent on the specific central metal, solvent, and electrolyte used.

| Redox Process | Potential Range (V vs. Fc/Fc⁺) | Reversibility | Assignment |

| Reduction I (Red₁) | -1.5 to -1.8 | Reversible | [MPc]²⁻ ↔ [MPc]³⁻ |

| Reduction II (Red₂) | -1.1 to -1.4 | Reversible | [MPc]⁻ ↔ [MPc]²⁻ |

| Reduction III (Red₃) | -0.7 to -1.0 | Reversible | [MPc] ↔ [MPc]⁻ |

| Oxidation I (Ox₁) | +0.4 to +0.7 | Reversible | [MPc] ↔ [MPc]⁺ |

| Oxidation II (Ox₂) | +0.9 to +1.2 | Irreversible | [MPc]⁺ ↔ [MPc]²⁺ followed by reaction |

| Metal-Centered | Variable | Variable | Mⁿ⁺ ↔ M⁽ⁿ⁺¹⁾⁺ |

The electrochemical properties of these macrocycles are highly tunable. The electron-donating nature of the 3,6-dimethoxy substituents generally shifts the ring-based redox potentials to more negative values compared to unsubstituted phthalocyanines, making the macrocycle easier to oxidize and harder to reduce.

Redox-Inactive Metals (e.g., Zn²⁺, Mg²⁺): When the central metal is redox-inactive within the accessible potential window, the observed redox processes are typically confined to the π-system of the macrocyclic ligand.

Redox-Active Metals (e.g., Co²⁺, Fe²⁺, Cu²⁺): With redox-active metals, additional peaks corresponding to metal-centered (Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺) transitions appear in the voltammogram. These metal-based events can overlap or interact with the ligand-based redox processes, leading to more complex electrochemical behavior. For example, changing the metal center has been shown to significantly affect not only the redox potentials but also the aggregation and chemical stability of the complex during redox cycling. researchgate.net

Furthermore, the introduction of other peripheral substituents in addition to the dimethoxy groups can fine-tune the electronic properties. Attaching electron-withdrawing groups would shift potentials to more positive values, while adding more electron-donating groups would have the opposite effect. rsc.org

Characterization of Reversible and Irreversible Redox Events

Charge Transfer Processes and Electronic Interactions

The extended π-conjugated system of this compound-derived macrocycles facilitates efficient charge transfer, a process fundamental to their utility in electronic devices. These interactions can occur within a single molecule (intramolecular) or between adjacent molecules (intermolecular).

Intramolecular charge transfer (ICT) is often observed in asymmetrically substituted macrocycles or upon the creation of redox states where electron-rich and electron-deficient moieties coexist within the same molecular framework. d-nb.info Spectroelectrochemical methods, which combine UV-Vis-NIR spectroscopy with electrochemical control, are powerful for probing these phenomena. The appearance of new, broad absorption bands in the near-infrared (NIR) region upon oxidation or reduction is a hallmark of ICT or the formation of delocalized radical species. mdpi.com

Intermolecular charge transfer is critical for charge transport in solid-state materials. It relies on the close packing and favorable orbital overlap between neighboring macrocycles. nih.gov The methoxy (B1213986) substituents, while influencing the electronic properties, also affect the solid-state packing and intermolecular distances, thereby modulating the efficiency of intermolecular charge transfer. The formation of aggregates, such as H- or J-aggregates, is influenced by substituents and can dramatically alter charge transfer properties. researchgate.net

A strong correlation exists between the electronic structure of these macrocycles and their measured electrochemical performance. Theoretical methods, particularly Density Functional Theory (DFT), are often employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

These orbital energies can be directly related to experimental redox potentials:

The HOMO energy correlates with the first oxidation potential (Eₒₓ). A higher HOMO energy level implies that the molecule is more easily oxidized.

The LUMO energy correlates with the first reduction potential (EᵣₑᏧ). A lower LUMO energy level suggests the molecule is more easily reduced.

The HOMO-LUMO gap is indicative of the electrochemical gap and provides insight into the molecule's stability and electronic transition energies. nih.gov By systematically modifying the macrocycle—for example, by changing the central metal or adding peripheral groups—and comparing the experimental CV data with theoretical calculations, researchers can establish clear structure-property relationships. rsc.org This synergy allows for the rational design of new materials with tailored electrochemical performance for specific applications.

Investigation of Intra- and Intermolecular Charge Transfer

Electrochemical Stability and Cyclability

For practical applications in devices like batteries, supercapacitors, or electrocatalysts, the long-term stability of the macrocycle under repeated electrochemical cycling is paramount. mdpi.com The stability of macrocycles derived from this compound is influenced by several factors, including the intrinsic robustness of the macrocyclic ring, the nature of the central metal, and the reaction conditions.

Macrocycles with a fully conjugated, defect-free cyclic structure often exhibit superior electrochemical stability compared to their linear polymer counterparts. mdpi.com The absence of reactive end-groups in a cyclic molecule prevents degradation pathways that can occur in linear systems. mdpi.com During repeated CV scanning, a stable compound will show minimal change in peak currents and potentials over many cycles. Conversely, a decrease in current or the appearance of new, ill-defined peaks suggests electrochemical decomposition or the fouling of the electrode surface. Studies have demonstrated that certain macrocyclic systems can undergo thousands of charge-discharge cycles with only minimal loss in performance, highlighting their potential as robust electrode materials. mdpi.com The choice of central metal can also impact stability, with some metals potentially promoting side reactions or degradation in certain oxidation states. researchgate.net

Assessment of Material Degradation under Electrochemical Stress

The stability of macrocycles under electrochemical stress is paramount for their long-term operational performance. Degradation is typically assessed by monitoring changes in electrochemical responses, such as cyclic voltammetry (CV), over numerous cycles. Material degradation often manifests as a decrease in the peak currents of redox couples, a shift in peak potentials, or the appearance of new, irreversible redox waves, indicating the formation of degradation byproducts.

Key degradation pathways for phthalocyanine-based macrocycles under electrochemical stress include:

Oxidation of the Macrocyclic Ligand: The conjugated π-system of the phthalocyanine ring can be irreversibly oxidized at high positive potentials. This can lead to the cleavage of the macrocycle, destroying its electroactive properties. The presence of electron-donating substituents, like the methoxy groups in this compound derivatives, can make the ring more susceptible to oxidation compared to unsubstituted or electron-withdrawn analogs.

Loss or Change in Oxidation State of the Central Metal: The central metal ion is often the primary redox-active site. However, repeated cycling or extreme potentials can lead to the irreversible oxidation or reduction of the metal ion, or even its demetalation (loss from the macrocycle's cavity), leading to a loss of catalytic activity. mdpi.com

Polymerization or Aggregation on the Electrode Surface: Phthalocyanine molecules have a strong tendency to aggregate, which can be exacerbated under electrochemical conditions. mdpi.com While controlled aggregation can sometimes be beneficial, uncontrolled polymerization or fouling of the electrode surface can block active sites and impede charge transfer, leading to a decline in performance.

Chemical Reactions with Electrolyte or Solvent: The radical ions formed during redox processes can be highly reactive and may engage in side reactions with components of the electrolyte solution, leading to the chemical modification and degradation of the macrocycle. rsc.org

A common method for evaluating degradation is through continuous potential cycling. The stability of a material can be quantified by the percentage of the initial current density retained after a specific number of cycles. For instance, in applications like aqueous zinc batteries, the stability of iron phthalocyanine cathodes was demonstrated by cycling them for over 500 cycles, a performance attributed in part to the intrinsic stability of the macrocycle and the use of a stabilizing "water-in-salt" electrolyte. mdpi.com While specific data for this compound-derived macrocycles is sparse in broadly available literature, the general principles of phthalocyanine degradation are applicable. The table below illustrates a representative, though hypothetical, format for presenting such degradation data.

Table 1: Representative Data for Electrochemical Degradation of a Metallophthalocyanine (MPc) Film This table is illustrative and provides a template for how experimental data on material degradation would be presented.

| Cycle Number | Anodic Peak Current (µA) | Cathodic Peak Current (µA) | % Initial Current Retained |

|---|---|---|---|

| 1 | 100.0 | -95.0 | 100% |

| 100 | 92.5 | -88.2 | 92.5% |

| 200 | 85.1 | -81.5 | 85.1% |

Strategies for Enhancing Redox Cycling Durability

Improving the durability of these macrocycles is a key area of research, focusing on mitigating the degradation pathways described above. Several strategies have been developed to enhance the stability of phthalocyanine-based materials during prolonged redox cycling.

Structural Modification: The chemical and electrochemical stability of the macrocycle can be tuned by modifying its structure. researchgate.net

Peripheral vs. Non-peripheral Substitution: The position of substituents on the phthalocyanine ring is critical. Non-peripheral substitution, as in the case of this compound derivatives, can influence solubility and electronic properties differently than peripheral substitution (at the 4,5-positions). mdpi.com

Electron-Withdrawing Groups: While electron-donating groups like methoxy are the focus here, the introduction of electron-withdrawing groups (e.g., fluoro, cyano) at other positions on the macrocycle can increase its resistance to oxidation, thereby enhancing stability. ua.es

Immobilization and Support Materials: The method used to immobilize the macrocycle onto an electrode surface significantly impacts its stability.

Covalent Organic Frameworks (COFs): Incorporating phthalocyanine units into a rigid, porous COF can prevent aggregation and provide a stable, well-defined structure. researchgate.net This strategy has demonstrated excellent long-term stability, with some materials maintaining performance for over 100 hours of continuous operation. researchgate.net

Carbon Nanomaterials: Supporting phthalocyanines on materials like carbon nanotubes (CNTs) can improve dispersion and electrical contact. ua.es Functionalizing the CNT support with groups that can axially coordinate to the central metal of the phthalocyanine has been shown to improve dispersion and lead to higher stability. ua.es

Electrolyte Optimization: The composition of the electrolyte can have a profound effect on the stability of the electroactive material. As seen in zinc-ion battery research, using highly concentrated "water-in-salt" electrolytes can mitigate the dissolution of the macrocycle and reduce side reactions, leading to significantly enhanced cycling life. mdpi.com

Formation of Composite Materials: Creating composites, for example by integrating phthalocyanines with materials like MXene, can enhance electrochemical performance. Such composites benefit from the synergistic effects of the high surface area of the support and the redox activity of the macrocycle, leading to improved capacitance and cycling stability. bohrium.com

The following table summarizes various strategies and their impact on the electrochemical stability of phthalocyanine-based systems.

Table 2: Strategies for Enhancing Redox Durability of Phthalocyanine-Derived Macrocycles

| Strategy | Method | Mechanism of Enhancement | Reported Outcome |

|---|---|---|---|

| Structural Modification | Introduction of electron-withdrawing substituents. ua.es | Increases oxidation potential of the macrocycle ring, making it more resistant to degradation. | Improved stability during oxygen reduction reaction catalysis. ua.es |

| Immobilization in Frameworks | Synthesis of a Covalent Organic Framework (COF) with Ni-Phthalocyanine units. researchgate.net | Prevents aggregation; provides a stable, porous structure with accessible active sites. | Excellent long-term stability over 100 hours of electrocatalysis. researchgate.net |

| Axial Coordination | Immobilization of Iron Phthalocyanine on functionalized Carbon Nanotubes (CNTs). ua.es | Improves catalyst dispersion and creates a more stable five-coordinated iron center. | Higher stability and favorable electron redistribution for catalysis. ua.es |

| Electrolyte Engineering | Use of a ZnCl₂ "water-in-salt" electrolyte with an Iron Phthalocyanine cathode. mdpi.com | Mitigates material dissolution and suppresses unwanted side reactions. | Stable cycling performance for over 550 cycles. mdpi.com |